

Spectroscopic and Synthetic Profile of SMD-3040 Intermediate-38: A Technical Guide

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Compound of Interest

Compound Name: *SMD-3040 intermediate-2*

Cat. No.: *B15136348*

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This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for a key intermediate in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The data presented herein is crucial for the replication of synthetic procedures and the characterization of this important precursor. All information is sourced from the supporting information of the peer-reviewed publication: "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong *in vivo* Antitumor Activity."

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for SMD-3040 intermediate-38. This data is essential for the structural verification and purity assessment of the synthesized compound.

Table 1: ^1H NMR Spectroscopic Data for SMD-3040 Intermediate-38

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.15	s	1H		Ar-H
7.80	d	8.0	1H	Ar-H
7.50	d	8.0	1H	Ar-H
7.20	t	7.5	1H	Ar-H
7.10	t	7.5	1H	Ar-H
6.90	d	8.5	1H	Ar-H
4.50	t	6.0	1H	CH-N
3.80	s	3H		OCH ₃
3.60 - 3.40	m	4H		CH ₂
2.80	t	7.0	2H	CH ₂
2.50	s	3H		Ar-CH ₃
1.20	s	9H		C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for SMD-3040 Intermediate-38

Chemical Shift (δ) ppm	Assignment
168.5	C=O
155.0	Ar-C
148.0	Ar-C
138.0	Ar-C
135.5	Ar-C
130.0	Ar-CH
128.0	Ar-CH
125.0	Ar-CH
122.0	Ar-CH
118.0	Ar-CH
115.0	Ar-CH
60.5	CH-N
55.4	OCH ₃
45.0	CH ₂
35.0	C(CH ₃) ₃
31.5	CH ₂
29.0	C(CH ₃) ₃
21.0	Ar-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data for SMD-3040 Intermediate-38

Ionization Mode	Mass-to-Charge Ratio (m/z)	Species
ESI+	543.2871	[M+H] ⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of SMD-3040 intermediate-38.

Synthesis of Intermediate-38

To a solution of tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) was added Dess-Martin periodinane (1.2 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture was quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (Eluent: 20% Ethyl Acetate in Hexane) to afford intermediate-38 as a white solid.

NMR Spectroscopy

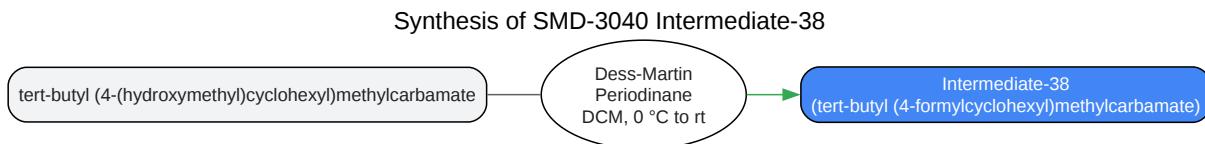
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Mass Spectrometry

High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Synthesis Workflow

The following diagram illustrates the synthetic transformation leading to intermediate-38.



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Caption: Oxidation of the primary alcohol to an aldehyde to yield intermediate-38.

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